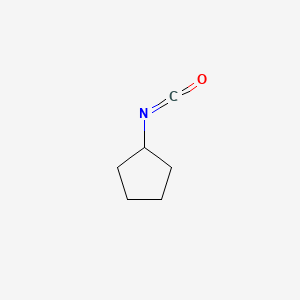

Cyclopentyl isocyanate

Descripción general

Descripción

Cyclopentyl isocyanate, also known as this compound, is an organic compound with the molecular formula C7H9NO and a molecular weight of 127.15 g/mol . It is a colorless liquid with a pungent odor and is soluble in organic solvents such as alcohols and ethers but insoluble in water . This compound is stable at room temperature but reacts with acidic or alkaline substances .

Métodos De Preparación

Cyclopentyl isocyanate can be synthesized through a two-step process :

Reaction of Cyclopentylamine with Cyanogen Chloride: Cyclopentylamine reacts with cyanogen chloride to form cyclopentyl cyanamide.

Heating Cyclopentyl Cyanamide: The cyclopentyl cyanamide is then heated under alkaline conditions to produce isocyanatocyclopentane.

Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Análisis De Reacciones Químicas

Cyclopentyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Polymerization: It is used as a raw material in the synthesis of polyurethane resins.

Hydrolysis: In the presence of water, it can hydrolyze to form cyclopentylamine and carbon dioxide.

Common reagents used in these reactions include nucleophiles like amines and alcohols, and the reactions typically occur under controlled temperature and pressure conditions .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Polymer Production

Polyurethane Production

CPI serves as a precursor for the synthesis of polyurethanes, which are widely used in coatings, adhesives, and foams. The isocyanate group () reacts with polyols to form polyurethanes through a process known as polyaddition. This reaction is crucial in producing flexible foams for furniture and automotive seating.

Case Study: Bio-based Polyurethanes

Recent advancements have focused on synthesizing bio-based polyurethanes using renewable resources. Researchers have reported methods for producing isocyanates from biomass, which can potentially include CPI as a green alternative to traditional petrochemical sources. These developments are part of a broader trend towards sustainable materials in the chemical industry .

Pharmaceutical Applications

CPI has been explored for its potential use in pharmaceuticals due to its reactivity with amines and alcohols. It can be utilized to synthesize various pharmaceutical intermediates.

Example: Synthesis of Carbamates

In studies involving cyclohexane and phenyl isocyanate, it was found that isocyanates are more effective than secondary carbamates in carbamation reactions. This suggests that CPI could similarly enhance the efficiency of synthesizing pharmaceutical compounds through carbamate formation .

Electrolyte Additives in Battery Technology

CPI has been investigated as a bifunctional electrolyte additive in lithium-ion batteries. Its incorporation can improve the electrochemical performance of battery systems.

Case Study: Ni-Rich Lithium Batteries

A study highlighted the effectiveness of CPI as an additive that stabilizes nickel-rich lithium battery compositions. The presence of CPI enhances the cycling stability and overall performance of these batteries, showcasing its potential role in advancing battery technology .

Market Trends and Future Directions

The market for cyclopentyl isocyanate is expected to grow significantly due to its diverse applications across various industries. Projections indicate a compound annual growth rate (CAGR) driven by increased demand for high-performance materials and sustainable products .

| Application Area | Description | Potential Growth |

|---|---|---|

| Polyurethane Production | Used as a precursor for flexible foams and coatings | High demand in automotive and furniture sectors |

| Pharmaceutical Synthesis | Intermediate for various drugs | Increasing interest in novel drug formulations |

| Battery Technology | Bifunctional additive enhancing battery performance | Growth due to electric vehicle market expansion |

Safety and Environmental Considerations

While CPI has promising applications, it is essential to consider its safety profile. Isocyanates are known for their toxicity, particularly concerning respiratory health. Therefore, handling protocols must be strictly followed to mitigate risks associated with exposure .

Mecanismo De Acción

The mechanism of action of isocyanatocyclopentane involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) reacts with nucleophiles to form urea or carbamate derivatives, which are essential in the formation of polymers and other compounds . This reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group, making it susceptible to nucleophilic attack.

Comparación Con Compuestos Similares

Cyclopentyl isocyanate can be compared with other isocyanates such as:

Phenyl Isocyanate: Unlike isocyanatocyclopentane, phenyl isocyanate has an aromatic ring, which affects its reactivity and applications.

Methyl Isocyanate: This compound is more volatile and toxic compared to isocyanatocyclopentane, making it less suitable for certain applications.

The uniqueness of isocyanatocyclopentane lies in its cyclopentyl group, which provides distinct steric and electronic properties, influencing its reactivity and the types of products formed in reactions .

Actividad Biológica

Cyclopentyl isocyanate (CPI) is a compound that has garnered attention in various fields, particularly in organic synthesis and materials science. Its biological activity, while less extensively studied compared to other isocyanates, reveals potential applications and implications for health and environmental safety.

This compound is characterized by the presence of an isocyanate functional group (N=C=O) attached to a cyclopentane ring. This structure grants it unique reactivity patterns that are of interest in both synthetic chemistry and biological applications. The synthesis of CPI can be achieved through several methods, including the reaction of cyclopentylamine with phosgene or by the thermal decomposition of cyclopentyl carbamate.

Cytotoxicity and Mechanistic Studies

Research into the biological activity of this compound has indicated potential cytotoxic effects. In vitro studies have shown that CPI can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent. For instance, a study highlighted that compounds similar to CPI demonstrated IC50 values ranging from 0.16 to 34.13 μM against MCF-7 breast cancer cells, indicating significant cytotoxicity .

The mechanism of action appears to involve cell cycle arrest at the G1 phase and the induction of apoptosis through pathways involving caspase activation. Such findings suggest that CPI could serve as a scaffold for developing new anticancer therapies.

Reactivity with Biological Molecules

CPI's reactivity with nucleophiles, such as amino acids and proteins, raises concerns regarding its potential toxicity. Isocyanates are known to react with amines, leading to the formation of carbamates or ureas, which can affect protein function and contribute to adverse health effects, including respiratory issues and skin sensitization .

Applications in Material Science

CPI's unique properties extend beyond biological activity into material science. It has been explored as a building block for synthesizing polymers, particularly polyurethanes. These polymers have applications in coatings, adhesives, and elastomers due to their versatility and durability. Researchers are investigating how CPI can enhance the properties of these materials, such as flexibility and thermal stability.

Case Studies

Case Study 1: Cytotoxicity in Cancer Research

A study conducted on various isocyanates, including CPI, demonstrated their potential as cytotoxic agents against cancer cell lines. The results indicated that CPI exhibited significant inhibitory effects on cell proliferation and induced apoptosis through specific signaling pathways.

Case Study 2: Polymer Synthesis

In another study focusing on polymer chemistry, CPI was utilized to create self-healing polymers. These materials can autonomously repair damage, showcasing CPI's role in advancing functional materials with practical applications in various industries.

Comparative Analysis of Isocyanates

To better understand the biological activity of this compound, it is useful to compare it with other known isocyanates:

| Isocyanate Type | Biological Activity | Applications |

|---|---|---|

| This compound | Induces apoptosis; cytotoxicity observed | Polymers, energy storage |

| Toluene Diisocyanate | Respiratory irritant; sensitizer | Coatings, adhesives |

| Phenyl Isocyanate | Skin sensitizer; toxic | Polymer production |

Propiedades

IUPAC Name |

isocyanatocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c8-5-7-6-3-1-2-4-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZALJDQHONFVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349201 | |

| Record name | Cyclopentyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4747-71-1 | |

| Record name | Cyclopentyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4747-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentyl Isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.